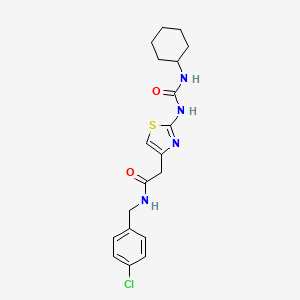
N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as CCT251545, is a small molecule inhibitor that targets the protein kinase PAK4. PAK4 is involved in the regulation of cell division, migration, and survival, and has been implicated in the development and progression of various types of cancer. CCT251545 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds structurally related to N-(4-chlorobenzyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide have been explored for their potent antimicrobial properties. A study on the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus revealed that most of the tested compounds displayed promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains with Minimum Inhibition Concentrations (MIC) of 4–16 μg/mL (Rezki, 2016).
Antitumor and Anticancer Activities
The antitumor evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines. This highlights the potential of structurally related compounds for cancer treatment, with specific compounds exhibiting significant anticancer efficacy (Yurttaş, Tay, & Demirayak, 2015).
Analgesic Activities
The analgesic potential of some acetamide derivatives was also explored, indicating that tested compounds at certain doses caused a significant decrease in acetic acid-induced writhing responses and an increase in latencies in pain response tests. This suggests a promising direction for pain management research (Kaplancıklı et al., 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions
Investigations into the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs indicate these compounds' suitability as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their good light harvesting efficiency (LHE) and potential in renewable energy technologies. Additionally, molecular docking studies shed light on these compounds' interactions with biological targets, providing insights into their therapeutic potential (Mary et al., 2020).
Biological and Urease Inhibition Activities
The synthesis and evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides for various biological activities, including urease inhibition, revealed moderate to good activities. Notably, these compounds displayed significant activity in urease inhibition assays, surpassing the standard used, which suggests their potential application in treating diseases related to urease activity (Gull et al., 2016).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c20-14-8-6-13(7-9-14)11-21-17(25)10-16-12-27-19(23-16)24-18(26)22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRYCDFUAMQCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

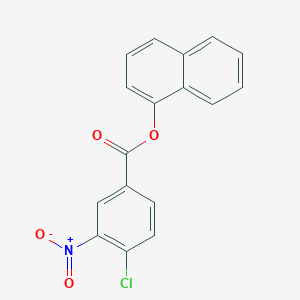
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2612403.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2612404.png)
![diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2612405.png)
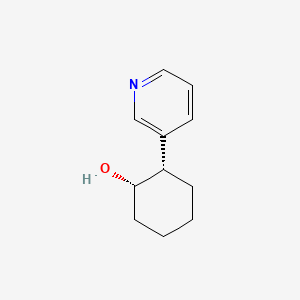
![1,7-dimethyl-3-phenethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2612408.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2612409.png)
![1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2612411.png)
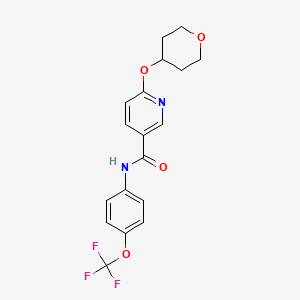
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2612414.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2612415.png)

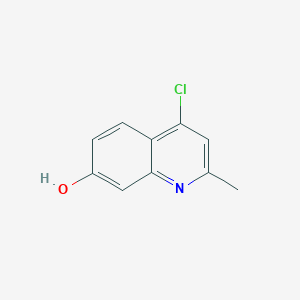
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2612419.png)